

# Brilaroxazine discovery and development

history

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An In-depth Technical Guide to the Discovery and Development of Brilaroxazine

#### **Abstract**

**Brilaroxazine** (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic discovered and developed by Reviva Pharmaceuticals.[1][2][3][4] It is a multimodal dopamine and serotonin receptor modulator currently in late-stage clinical development for the treatment of schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of **brilaroxazine**, intended for researchers, scientists, and drug development professionals.

#### **Discovery and Rationale**

Brilaroxazine was discovered in-house by Reviva Pharmaceuticals as a new chemical entity. The impetus for its development was to address the significant unmet medical needs in the treatment of schizophrenia, where existing therapies often exhibit suboptimal efficacy, poor tolerability, and low patient adherence rates. The goal was to create a dopamine-serotonin system modulator with a broad spectrum of activity against the positive, negative, and cognitive symptoms of schizophrenia, while minimizing the metabolic, cardiovascular, and neurological side effects associated with earlier antipsychotics. Brilaroxazine's development has also been extended to explore its potential in other neuropsychiatric disorders such as bipolar disorder, major depressive disorder (MDD), and attention-deficit/hyperactivity disorder (ADHD), as well as inflammatory conditions like pulmonary arterial hypertension (PAH) and idiopathic



pulmonary fibrosis (IPF). The U.S. FDA has granted it Orphan Drug Designation for both PAH and IPF.

# Pharmacological Profile Mechanism of Action

**Brilaroxazine** is a dopamine-serotonin system modulator with a unique pharmacological profile. It functions as a partial agonist at dopamine D<sub>2</sub>, D<sub>3</sub>, and D<sub>4</sub> receptors, as well as serotonin 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> receptors. Concurrently, it acts as an antagonist at serotonin 5-HT<sub>2e</sub>, 5-HT<sub>2o</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub> receptors. This multimodal activity is believed to stabilize the dopamine and serotonin neurotransmitter systems, addressing both the hyperdopaminergic state associated with positive symptoms and the serotonergic dysregulation linked to negative and cognitive symptoms of schizophrenia. Additionally, **brilaroxazine** has been shown to mitigate multiple inflammatory cytokines, suggesting a potential role in addressing the neuroinflammation increasingly recognized as a factor in schizophrenia's pathophysiology.

#### **Receptor Binding Affinity**

**Brilaroxazine** exhibits high affinity for a range of dopamine and serotonin receptors implicated in schizophrenia. The binding affinities (Ki) are summarized in the table below.



Receptor Target	Binding Affinity (Ki, nM)	Functional Activity	
Dopamine Receptors			
D2 (D2s, D21)	High Affinity	Partial Agonist	
D₃	High Affinity	Partial Agonist	
D4	High Affinity	Partial Agonist	
D <sub>1</sub>	Moderate Affinity	N/A	
D₅	Moderate Affinity	N/A	
Serotonin Receptors			
5-HT1a	1.5	Partial Agonist	
5-HT <sub>2a</sub>	2.5	Partial Agonist	
5-HT <sub>2e</sub>	0.19	Antagonist	
5-HT <sub>20</sub>	Moderate Affinity	Antagonist	
5-HT <sub>6</sub>	Moderate Affinity	Antagonist	
5-HT <sub>7</sub>	2.7	Antagonist	
5-HT₃	Moderate Affinity N/A		
Other Targets			
Serotonin Transporter (SERT)	Moderate Affinity	N/A	
α4β2 Nicotinic	Moderate Affinity	N/A	
H1	Moderate Affinity	N/A	
α <sub>1e</sub> Adrenergic	Moderate Affinity	N/A	

Data compiled from multiple sources. "High Affinity" generally refers to Ki values  $\leq$  6 nM.

## **Pharmacokinetics**



Parameter	Value	
Bioavailability	>80%	
Protein Binding	>99%	
Metabolism	Hepatic (Primarily CYP3A4 ~64%, CYP2D6 ~17%)	
Elimination Half-life	~55 hours (~44.5 hours calculated in one analysis)	
Dosing Schedule	Once-daily	

Data sourced from Wikipedia and a Neurology Journal publication. A drug-drug interaction study indicated no clinically significant interaction when co-administered with a CYP3A4 inhibitor.

## **Preclinical Development**

**Brilaroxazine**'s efficacy was first established in rodent models designed to emulate symptoms of human schizophrenia. These studies provided the foundational proof-of-concept for its antipsychotic activity.

# **Key Preclinical Experiments and Protocols**

- Apomorphine-Induced Climbing in Mice: This model assesses D2 receptor antagonism.
  - Protocol: NMRI mice were divided into groups and administered brilaroxazine (1, 3, and 10 mg/kg i.p.), the typical antipsychotic haloperidol (0.5 mg/kg i.p.), or a vehicle. Climbing behavior induced by the dopamine agonist apomorphine was then observed and scored.
  - Results: Brilaroxazine demonstrated a significant reduction in climbing behavior, indicative of its antipsychotic potential.
- Dizocilpine-Induced Hyperlocomotion in Rats: This model evaluates effects on NMDA receptor hypofunction, relevant to psychosis and cognitive deficits.



- Protocol: Wistar rats received brilaroxazine (3, 10, and 30 mg/kg i.p.), olanzapine (as a comparator), or vehicle. Locomotor activity, stereotypy, and rearing behaviors induced by the NMDA antagonist dizocilpine (MK-801) were measured.
- Results: Brilaroxazine significantly decreased dizocilpine-induced spontaneous locomotor activity by up to 40% (p<0.001 at 10 mg/kg) and induced locomotion by up to 49% (p<0.01 at 10 mg/kg). It also reduced stereotypy by 51-58% (p<0.001 at 10 and 30 mg/kg).</li>
- Bleomycin-Induced Pulmonary Fibrosis in Rodents: This model was used to assess the drug's anti-inflammatory and anti-fibrotic potential for IPF.
  - Protocol: In a rodent model of IPF induced by bleomycin, **brilaroxazine** was administered to evaluate its effects on survival, lung function, fibrosis, and inflammation.
  - Results: The study provided proof-of-concept, showing that brilaroxazine improved survival and lung function while reducing lung fibrosis and proinflammatory cytokines.

#### **Clinical Development**

**Brilaroxazine** has undergone a comprehensive clinical trial program, progressing through Phase 1, 2, and 3 studies to establish its safety, tolerability, and efficacy in humans.

#### **Phase 1 Studies**

Initial Phase 1 studies in healthy volunteers and patients with stable schizophrenia established a promising safety, pharmacokinetic, and pharmacodynamic profile. The maximum tolerated dose was determined to be 100 mg in a multiple-dose study. The most common treatment-emergent adverse events (TEAEs) at therapeutic doses were generally mild and included somnolence and akathisia.

# Phase 2 (REFRESH) Trial (NCT01490086)

- Design: A randomized, double-blind, placebo-controlled, multicenter study in 234 patients with acute exacerbation of schizophrenia or schizoaffective disorder.
- Protocol: Patients were administered fixed daily doses of brilaroxazine (15 mg or 50 mg) or placebo for 28 days. The primary efficacy endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to Day 28.



 Results: The trial met its primary endpoint, with brilaroxazine demonstrating a statistically significant reduction in PANSS total score compared to placebo. The safety profile was favorable, with no significant weight gain, or adverse cardiac or endocrine effects.

## Phase 3 (RECOVER) Program

The pivotal Phase 3 program includes the completed RECOVER trial (NCT05184335), an ongoing open-label extension (OLE) study, and the planned RECOVER-2 trial.

- Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial involving 411 patients with acute schizophrenia.
- Protocol: Patients received once-daily brilaroxazine at doses of 15 mg or 50 mg, or placebo. The primary endpoint was the change in PANSS Total Score from baseline at week
   Secondary endpoints included changes in PANSS subscales (Positive, Negative, Social Cognition, etc.), Clinical Global Impression-Severity (CGI-S), and Personal and Social Performance (PSP) scores.
- Results: The trial successfully met its primary and all secondary endpoints for the 50 mg dose.
  - Primary Endpoint: The 50 mg dose achieved a 10.1-point reduction in PANSS total score over placebo (-23.9 vs -13.8, p < 0.001).</li>
  - Secondary Endpoints: The 50 mg dose showed statistically significant and clinically meaningful improvements across all major symptom domains, including positive symptoms (p<0.001), negative symptoms (p=0.003), and CGI-S (p<0.001). The 15 mg dose showed a strong trend for improvement and met statistical significance on the PANSS Social Cognition and PSP secondary endpoints.</li>
  - Safety: The safety profile was comparable to placebo, with a lower discontinuation rate in the 50 mg group than in the placebo group.
- Design: A 1-year, open-label, multicenter study to assess long-term safety, tolerability, and efficacy in patients with stable schizophrenia, including rollovers from the RECOVER trial.
- Protocol: Patients receive flexible dosing of brilaroxazine (15, 30, or 50 mg).



- Results: Topline data after one year demonstrated sustained efficacy and a favorable long-term safety profile. There was a significant and sustained reduction in PANSS total scores (-18.6 points pooled), positive symptoms (-5.2 points), and negative symptoms (-4.5 points) (p ≤ .0001 for all). The most common treatment-related adverse events were weight increase (3.2%), insomnia (1.8%), and somnolence (1.6%).
- Design: A confirmatory 4-week, global, randomized, double-blind, placebo-controlled Phase
   3 study in approximately 450 patients with acute schizophrenia.
- Protocol: Patients will receive fixed doses of brilaroxazine (30 mg or 50 mg) or placebo once daily. The primary endpoint is the change in PANSS total score from baseline to Day 28. The trial is expected to initiate in Q2 2024 with completion anticipated in Q2 2025.

Summary of Clinical Efficacy Data (RECOVER Trial)

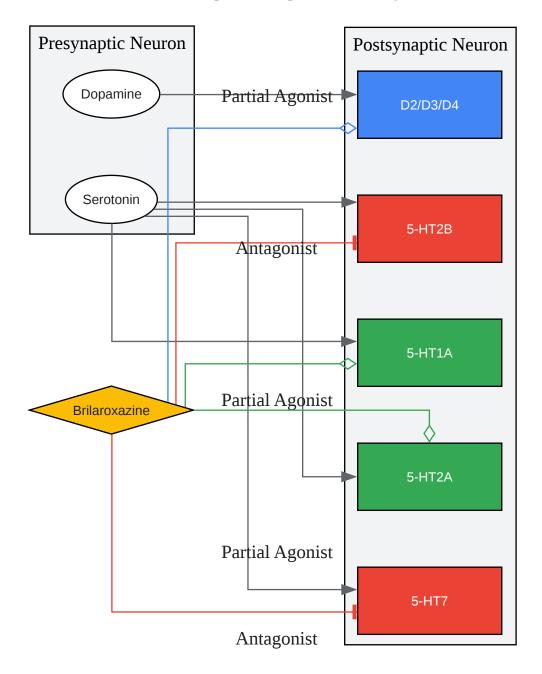
Endpoint	Placebo (N=137)	Brilaroxazine 15 mg (N=140)	Brilaroxazine 50 mg (N=134)
PANSS Total Score (Primary)	-13.8	Trend toward improvement	-23.9 (p < 0.001)
PANSS Positive Symptoms	-	-	Significant Reduction (p < 0.001)
PANSS Negative Symptoms	-	-	Significant Reduction (p = 0.003)
PANSS Social Cognition	-	Significant Improvement (p = 0.024)	Significant Improvement (p < 0.001)
CGI-S Score	-	-	Significant Improvement (p < 0.001)
Personal and Social Performance (PSP)	-	Significant Improvement (p = 0.022)	Significant Improvement (p < 0.001)

Data from the pivotal Phase 3 RECOVER trial.



#### **Visualizations**

## **Brilaroxazine's Core Signaling Pathway Modulation**

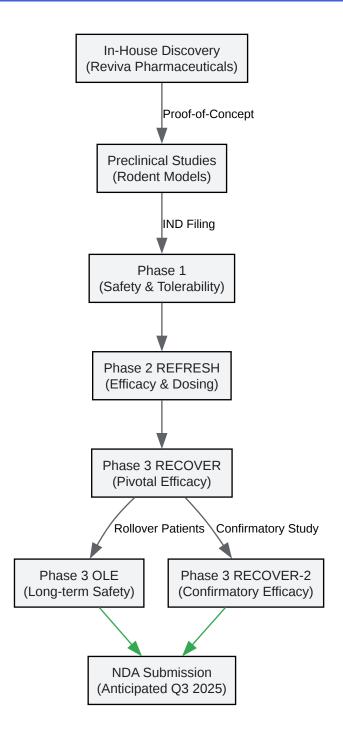


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Caption: Brilaroxazine's multimodal action on key dopamine and serotonin receptors.

### **Brilaroxazine Clinical Development Workflow**





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Caption: The clinical development and regulatory pathway for brilaroxazine.

#### **Conclusion and Future Directions**

**Brilaroxazine** represents a significant advancement in the development of treatments for schizophrenia. Its unique mechanism as a dopamine-serotonin system modulator, combined



with a strong efficacy profile and favorable tolerability, positions it as a promising therapeutic option to address the existing unmet needs in schizophrenia management. The successful completion of the pivotal RECOVER trial and positive long-term data from the OLE study provide robust evidence supporting its potential. Following the completion of the confirmatory RECOVER-2 trial, Reviva Pharmaceuticals anticipates submitting a New Drug Application (NDA) to the FDA in the third quarter of 2025. If approved, **brilaroxazine** could become commercially available by 2026. Further research into its efficacy for other neuropsychiatric and inflammatory disorders continues to expand its potential therapeutic applications.

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#### References

- 1. Brilaroxazine Wikipedia [en.wikipedia.org]
- 2. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 3. revivapharma.com [revivapharma.com]
- 4. Reviva Announces Positive Preliminary Topline Data for the Long-Term Open Label Extension Portion of the Phase 3 RECOVER Study Evaluating Brilaroxazine in Schizophrenia - BioSpace [biospace.com]
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